molecular formula C25H28O16 B1678171 Neomangiferin CAS No. 64809-67-2

Neomangiferin

Cat. No.: B1678171
CAS No.: 64809-67-2
M. Wt: 584.5 g/mol
InChI Key: VUWOVGXVRYBSGI-IRXABLMPSA-N
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Description

Neomangiferin is a naturally occurring xanthone C-glycoside primarily obtained from the rhizoma of Anemarrhena asphodeloides, a traditional Chinese medicine. It is a derivative of mangiferin and is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .

Mechanism of Action

Target of Action

Neomangiferin, a natural C-glycosylxanthone, has been shown to interact with several targets. It has been found to inhibit tartrate-resistant acid phosphatase, a biochemical marker of osteoclast function and bone resorption . It also suppresses IL-17 and RORγ t expression and induces IL-10 and forkhead box P3 expression .

Mode of Action

This compound interacts with its targets, leading to a variety of changes. For instance, it suppresses the expression of IL-17 and RORγ t, which are involved in inflammation and immune responses, and induces the expression of IL-10 and forkhead box P3, which are associated with anti-inflammatory and immunoregulatory effects .

Biochemical Pathways

Mangiferin, a closely related compound, has been shown to have antioxidant, anti-infective, anticancer, antidiabetic, cardiovascular, neuroprotective, and immunomodulatory properties . It is likely that this compound affects similar pathways.

Pharmacokinetics

This compound exhibits poor oral absorption and slow clearance from the body . The oral absolute bioavailability of this compound was estimated to be 0.53%±0.08% with an elimination half-life (t 1/2) value of 2.74±0.92 h, indicating its poor absorption and/or strong metabolism in vivo .

Result of Action

This compound has been shown to have antiosteoporotic action in ovariectomized rats . It also elicits anti-colitic effects . Furthermore, it has been found to suppress epithelial ovarian tumor spread by decreasing the expression of MMP2 and MMP9 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its bioavailability is determined by its low solubility in the small intestine and extensive metabolism due to colon action

Biochemical Analysis

Biochemical Properties

Neomangiferin interacts with a variety of enzymes, proteins, and other biomolecules. The total synthesis of this compound involves a stereoselective Lewis acid promoted C-glycosylation . This interaction plays a crucial role in its biochemical reactions.

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of neomangiferin involves several key steps. Starting from 2,3,4,6-tetra-O-benzyl-α/β-D-glucopyranose, the synthesis includes a stereoselective Lewis acid-promoted C-glycosylation of protected phloroglucinol with tetrabenzylglucopyranosyl acetate, followed by a highly regioselective base-induced cyclization to construct the core xanthone skeleton .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the extraction from natural sources, such as the rhizoma of Anemarrhena asphodeloides, remains a primary method. Advances in biotechnological approaches and optimization of extraction processes are areas of ongoing research.

Chemical Reactions Analysis

Types of Reactions: Neomangiferin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the xanthone core.

    Substitution: Substitution reactions can occur at various positions on the xanthone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .

Scientific Research Applications

Neomangiferin has a wide range of scientific research applications:

Comparison with Similar Compounds

Neomangiferin is similar to other xanthone derivatives such as:

Uniqueness: this compound’s unique combination of C-glycoside and O-glycoside linkages, along with its diverse pharmacological activities, sets it apart from other similar compounds .

Properties

IUPAC Name

1,3,6-trihydroxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O16/c26-4-12-17(31)20(34)22(36)24(39-12)14-8(29)3-11-15(19(14)33)16(30)6-1-10(7(28)2-9(6)38-11)40-25-23(37)21(35)18(32)13(5-27)41-25/h1-3,12-13,17-18,20-29,31-37H,4-5H2/t12-,13-,17-,18-,20+,21+,22-,23-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWOVGXVRYBSGI-IRXABLMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1OC3C(C(C(C(O3)CO)O)O)O)O)OC4=C(C2=O)C(=C(C(=C4)O)C5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC4=C(C2=O)C(=C(C(=C4)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317610
Record name Neomangiferin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64809-67-2
Record name Neomangiferin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64809-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neomangiferin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064809672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neomangiferin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-Xanthen-9-one, 2-β-D-glucopyranosyl-7-(β-D-glucopyranosyloxy)-1,3,6-trihydroxy
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